molecular formula C19H18N4 B12205197 2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12205197
M. Wt: 302.4 g/mol
InChI Key: CWUSRBONXABKAK-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl and MnO2, reducing agents, and various bases and acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the broad range of biological activities it exhibits. Its ability to act as both a JAK inhibitor and a PDE inhibitor highlights its versatility and potential for therapeutic applications .

Properties

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4/c1-13-8-10-15(11-9-13)17-12-18(16-6-4-3-5-7-16)23-19(21-17)20-14(2)22-23/h3-12,18H,1-2H3,(H,20,21,22)

InChI Key

CWUSRBONXABKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)C)N2)C4=CC=CC=C4

Origin of Product

United States

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